molecular formula C10H13NO B073798 Butanamide, N-phenyl- CAS No. 1129-50-6

Butanamide, N-phenyl-

Cat. No.: B073798
CAS No.: 1129-50-6
M. Wt: 163.22 g/mol
InChI Key: UHANVDZCDNSILX-UHFFFAOYSA-N
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Description

Scientific Research Applications

Butanamide, N-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Butanamide, N-phenyl- is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanamide, N-phenyl- can be synthesized through the reaction of butyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

C₄H₈O₂+C₆H₅NH₂C₁₀H₁₃NO+H₂O\text{C₄H₈O₂} + \text{C₆H₅NH₂} \rightarrow \text{C₁₀H₁₃NO} + \text{H₂O} C₄H₈O₂+C₆H₅NH₂→C₁₀H₁₃NO+H₂O

Industrial Production Methods: In industrial settings, the synthesis of Butanamide, N-phenyl- often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.

Types of Reactions:

    Oxidation: Butanamide, N-phenyl- can undergo oxidation reactions to form corresponding N-phenylbutyric acid derivatives.

    Reduction: Reduction of Butanamide, N-phenyl- can yield N-phenylbutylamine.

    Substitution: The amide group in Butanamide, N-phenyl- can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products:

    Oxidation: N-Phenylbutyric acid.

    Reduction: N-Phenylbutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Butanamide, N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Butyramide: Similar in structure but lacks the phenyl group.

    Acetamide: A smaller amide with a methyl group instead of the butyl group.

    Benzamide: Contains a benzene ring directly attached to the amide group.

Uniqueness: Butanamide, N-phenyl- is unique due to the presence of both a butyl group and a phenyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANVDZCDNSILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061544
Record name Butanamide, N-phenyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1129-50-6
Record name N-Phenylbutanamide
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Record name Butanamide, N-phenyl-
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Record name Butanamide, N-phenyl-
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Synthesis routes and methods I

Procedure details

2-Ethylaniline (82.6 mmol, 10 gams) was taken in round bottom flask equipped with a liquid addition funnel and a guard tube. Triethylamine (165 mmol, 16.69 grams) was added to it in one lot. The mass, thus obtained, was cooled to 0-5° C. and added acetyl chloride (123 mmol, 9.73 grams) drop wise, while maintaining the mass temperature below 10° C. After addition of acetyl chloride, cooling was removed and reaction was stirred at 25-28° C. for a period of 3 hours. After completion of the reaction, the reaction mixture was poured onto 200 mL of ice water and aqueous layer was extracted with dichloromethane (2×100 mL). The combined dichloromethane extracts were then washed with water, brine and dried over anhydrous magnesium sulfate. The volatiles were removed under the reduced pressure to obtain 14.09 grams of compound.
Quantity
82.6 mmol
Type
reactant
Reaction Step One
Quantity
16.69 g
Type
reactant
Reaction Step Two
Quantity
9.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

First, 16 g of aniline, 200 mL of tetrahydrofuran (THF), 26 g of triethylamine (Et3N) were put in a 500 mL three-neck flask, and stirred under cooling in ice. Then, a mixed solution of 18 g of btyryl chloride and 50 mL of THF was dripped to the above mixed solution through a 100 mL dropping funnel. After the dripping, the mixture was stirred for 2 hours while the temperature was increased to room temperature. After the stirring, the reaction mixture was added to 200 mL of water, and stirred at room temperature. This mixed solution was separated to an organic layer and an aqueous layer, and the aqueous layer was extracted with chloroform. The extract and the previously resulting organic layer were combined, and washed with saturated saline. After the washing, anhydrate magnesium sulfate was added to the organic layer for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with a mixed solvent of chloroform and hexane, so that N-phenylbutyramide was prepared (a white solid, yield: 92%). The synthetic scheme of Step 1 is shown by (a-7).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
92%

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